molecular formula C8H11Cl2N B1492656 2-Chloro-1-phenylethan-1-amine hydrochloride CAS No. 4561-45-9

2-Chloro-1-phenylethan-1-amine hydrochloride

Cat. No. B1492656
CAS RN: 4561-45-9
M. Wt: 192.08 g/mol
InChI Key: PUYJAMUKUOILQK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Chloro-1-phenylethan-1-amine hydrochloride is 268.19 . The InChI code is 1S/C14H14ClN.ClH/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11;/h1-9,14H,10,16H2;1H .

Safety and Hazards

The safety information for 2-Chloro-1-phenylethan-1-amine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for 2-Chloro-1-phenylethan-1-amine hydrochloride and similar compounds could involve the development of novel antimicrobial agents . A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . These compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-1-phenylethan-1-amine hydrochloride is the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission .

Mode of Action

This compound interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The inhibition of VMAT2 results in the regulation of monoamine neurotransmission .

Biochemical Pathways

The action of this compound affects the monoamine neurotransmission pathway . The downstream effects include the regulation of neurotransmitter levels, which can influence various physiological and psychological processes.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes . Its elimination half-life is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of monoamine neurotransmission . This can lead to changes in mood, cognition, and behavior.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other substances, such as inhibitors or inducers of MAO-B, can affect the compound’s metabolism and thus its action and efficacy .

properties

IUPAC Name

2-chloro-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJAMUKUOILQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4561-45-9
Record name Benzenemethanamine, α-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4561-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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